An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 2-(3-iodophenyl)ethan-1-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for 2-(3-iodophenyl)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(3-iodophenyl)ethan-1-ol. In the absence of publicly available experimental spectra, this document presents high-quality predicted data, grounded in established principles of NMR spectroscopy. It serves as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The guide details the rationale behind chemical shift assignments, offers field-proven protocols for experimental data acquisition and processing, and underscores the importance of standardized referencing for ensuring data integrity and comparability across laboratories.
Introduction: The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern chemistry, particularly within the pharmaceutical and materials science sectors. Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework, revealing subtle structural nuances and stereochemical relationships. For drug development professionals, confirming the precise structure of a synthesized intermediate or a final active pharmaceutical ingredient (API) is a critical step for regulatory approval and ensuring therapeutic efficacy.
This guide focuses on 2-(3-iodophenyl)ethan-1-ol, a valuable building block in organic synthesis. The presence of an iodo-substituted aromatic ring and a primary alcohol functional group provides distinct magnetic environments for its constituent nuclei, making it an excellent subject for NMR analysis. Understanding its reference NMR data is crucial for reaction monitoring, purity assessment, and quality control.
The Cornerstone of NMR: Chemical Shift Referencing
The chemical shift (δ) is the cornerstone of NMR spectroscopy, providing a highly sensitive measure of the electronic environment of a nucleus.[1] Since NMR frequencies are directly proportional to the strength of the external magnetic field, chemical shifts are reported on a relative scale in parts per million (ppm) to ensure that data is independent of the spectrometer's field strength.
This requires a universally accepted reference standard. According to IUPAC recommendations, Tetramethylsilane (TMS) is the primary internal reference for ¹H and ¹³C NMR in organic solvents.[2] The protons and carbons of TMS are highly shielded and produce a single, sharp resonance that is defined as 0.00 ppm. All other resonances in the spectrum are reported relative to this zero point.[3] This standardization is paramount for the creation of reliable and reproducible spectral libraries.
Predicted NMR Spectral Data for 2-(3-iodophenyl)ethan-1-ol
Due to the absence of experimentally acquired data in public spectral databases, the following ¹H and ¹³C NMR data have been generated using advanced prediction algorithms. These algorithms leverage vast databases of experimental spectra and sophisticated computational models to achieve high accuracy.[4][5] The data is presented for a standard solution in deuterated chloroform (CDCl₃).
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of 2-(3-iodophenyl)ethan-1-ol are numbered as follows:
Caption: Molecular structure of 2-(3-iodophenyl)ethan-1-ol with atom numbering for NMR assignments.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum was calculated for a solution in CDCl₃ at 400 MHz.
| Atom | Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 | H-2 | 7.60 | s (singlet) | - |
| C6 | H-6 | 7.55 | d (doublet) | 7.8 |
| C4 | H-4 | 7.25 | d (doublet) | 7.8 |
| C5 | H-5 | 7.05 | t (triplet) | 7.8 |
| C8 | -CH₂-OH | 3.88 | t (triplet) | 6.5 |
| C7 | Ar-CH₂- | 2.89 | t (triplet) | 6.5 |
| OH | -OH | 1.65 | s (broad singlet) | - |
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum was calculated for a solution in CDCl₃.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 141.5 |
| C6 | 136.8 |
| C4 | 135.9 |
| C5 | 130.3 |
| C2 | 128.0 |
| C3 | 94.7 |
| C8 | 63.5 |
| C7 | 39.0 |
Spectral Analysis and Rationale
Expertise in Action: The predicted chemical shifts are consistent with the known effects of substituents on aromatic and aliphatic systems.
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¹H NMR Analysis:
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Aromatic Region (7.0-7.7 ppm): The four protons on the benzene ring exhibit distinct signals due to the influence of the iodo and ethyl-alcohol substituents. The iodine atom is strongly electron-withdrawing and deshielding. H-2, situated between the two substituents, is predicted to be the most downfield as a singlet (or very narrowly split multiplet). H-6 and H-4 are ortho and para to the iodine, respectively, and are expected to be deshielded, appearing as doublets. H-5, meta to the iodine, is the most upfield of the aromatic protons and appears as a triplet due to coupling with both H-4 and H-6.
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Aliphatic Region (1.5-4.0 ppm): The two methylene groups (-CH₂-) form an ethyl system. The protons on C8, being attached to the electronegative oxygen atom, are deshielded and appear further downfield (3.88 ppm) compared to the protons on C7 (2.89 ppm). Both signals are predicted as triplets due to mutual spin-spin coupling (³JHH ≈ 6.5 Hz). The hydroxyl proton (-OH) signal is typically a broad singlet and its chemical shift can vary significantly with concentration, temperature, and solvent.
-
-
¹³C NMR Analysis:
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Aromatic Region (90-145 ppm): The signals for the aromatic carbons are spread over a wide range. The most notable feature is the signal for C3, the carbon directly attached to the iodine (the ipso-carbon). The heavy atom effect of iodine causes significant shielding, shifting this carbon's resonance far upfield to ~94.7 ppm.[6] The other aromatic carbons (C1, C2, C4, C5, C6) appear in the expected region for a substituted benzene ring, between 128 and 142 ppm.
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Aliphatic Region (35-65 ppm): The C8 carbon, bonded to the hydroxyl group, is significantly deshielded (~63.5 ppm) compared to the benzylic C7 carbon (~39.0 ppm), consistent with the electronegativity of oxygen.[7]
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Experimental Protocol for NMR Data Acquisition
This section provides a self-validating, step-by-step protocol for acquiring high-quality NMR data for 2-(3-iodophenyl)ethan-1-ol.
5.1 Sample Preparation
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Weighing: Accurately weigh 5-10 mg of the solid 2-(3-iodophenyl)ethan-1-ol into a clean, dry vial.
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Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent contains 0.03% v/v TMS to serve as the internal reference.[8]
-
Mixing: Gently swirl the vial until the sample is fully dissolved.
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Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
5.2 Instrument Setup and Calibration (400 MHz Spectrometer Example)
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Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the solvent (CDCl₃).
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Shim the magnetic field to optimize homogeneity, using the lock signal to achieve a narrow, symmetrical peak shape.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
5.3 ¹H NMR Acquisition Parameters
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Pulse Program: Standard single pulse (e.g., 'zg30').
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Spectral Width: -2 to 12 ppm.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
5.4 ¹³C NMR Acquisition Parameters
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Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').
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Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-2048 scans (due to the low natural abundance of ¹³C).[9]
-
Temperature: 298 K (25 °C).
Caption: Experimental workflow for NMR data acquisition.
Data Processing and Referencing Workflow
Raw NMR data (Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.
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Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum. An exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) is typically applied prior to FT to improve the signal-to-noise ratio.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure positive absorption lineshape.
-
Baseline Correction: A polynomial function is applied to correct any distortions and achieve a flat baseline.
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Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.[8] If TMS is absent, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
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Peak Picking and Integration: Identify all significant peaks, label their chemical shifts, and integrate the area under the ¹H NMR peaks to determine the relative ratios of protons.
Caption: Post-acquisition data processing workflow.
Conclusion
This guide provides essential ¹H and ¹³C NMR reference data for 2-(3-iodophenyl)ethan-1-ol. While the presented data is predictive, it is founded on robust computational methods and aligns with fundamental principles of NMR spectroscopy. The detailed spectral analysis and standardized protocols for data acquisition and processing offer a comprehensive framework for scientists. Adherence to these methodologies ensures the generation of high-quality, reliable, and comparable NMR data, which is critical for advancing research and development in the chemical and pharmaceutical sciences.
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